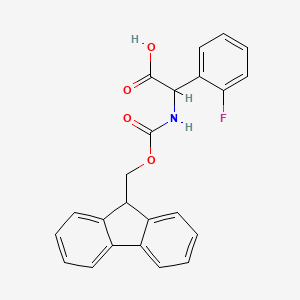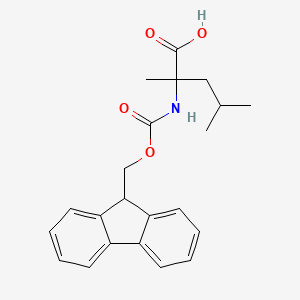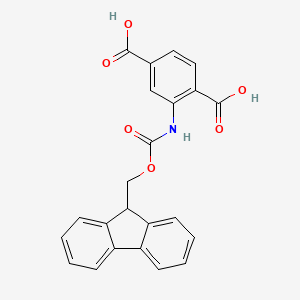
Fmoc-2-aminobenzene-1,4-dicarboxylic acid
Overview
Description
Fmoc-2-aminobenzene-1,4-dicarboxylic acid is a biochemical compound used for proteomics research . It has a molecular formula of C23H17NO6 and a molecular weight of 403.38 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C23H17NO6 . This indicates that the compound contains 23 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 403.38 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid is used in a variety of scientific applications. It is used in peptide synthesis for the preparation of peptides and peptide-like molecules. It is also used in organic synthesis for the preparation of heterocyclic compounds and for the preparation of drugs and drug analogs. In biochemistry, Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid is used to study the structure and function of proteins, as well as to study the structure-activity relationships of small molecules.
Mechanism of Action
Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid is a versatile molecule that can interact with a variety of biological macromolecules. It can interact with proteins, nucleic acids, carbohydrates, and lipids. It can also interact with enzymes and receptors, and can act as a substrate or inhibitor of enzymatic reactions.
Biochemical and Physiological Effects
Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phospholipases, and kinases. It has also been shown to have an inhibitory effect on the activity of certain receptors, such as the serotonin receptor. In addition, Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid has been shown to have an effect on the metabolism of certain drugs, such as warfarin.
Advantages and Limitations for Lab Experiments
Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid is a versatile molecule that can be used in a variety of laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and widely available. However, it is also a relatively weak acid, which means that it may not be suitable for certain types of experiments. In addition, Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for research involving Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid. These include the development of new synthetic methods for the preparation of Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid, the development of new methods for the synthesis of peptides and peptide-like molecules, the development of new methods for the study of protein structure and function, the development of new methods for the study of small molecule structure-activity relationships, and the development of new methods for the study of drug metabolism. In addition, Fmoc-2-aminobenzene-1,4-dicarboxylic acidcid may have potential applications in the development of new therapeutic agents, such as drugs and drug analogs.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c25-21(26)13-9-10-18(22(27)28)20(11-13)24-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,29)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXYWQCQTBCRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




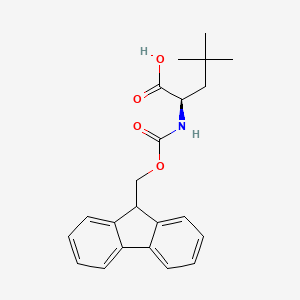
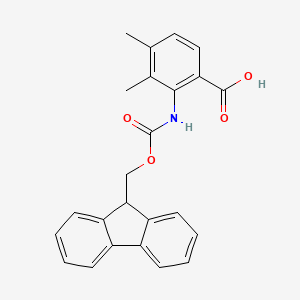
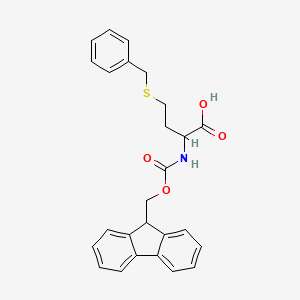
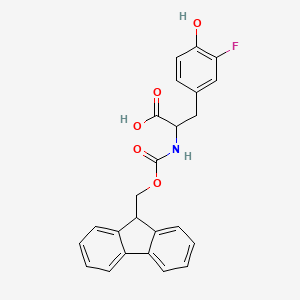
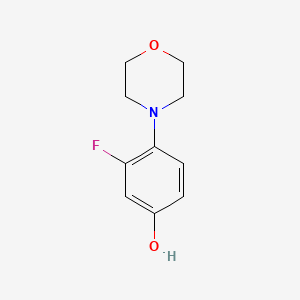
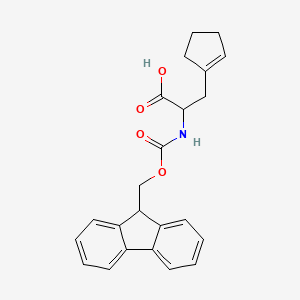
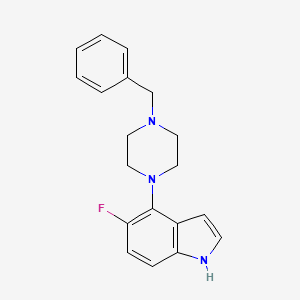
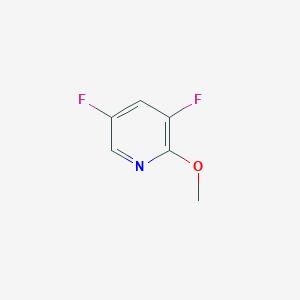
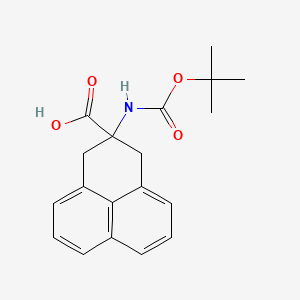
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)
